molecular formula C32H18N8 B1677752 Phthalocyanine CAS No. 574-93-6

Phthalocyanine

Cat. No. B1677752
CAS RN: 574-93-6
M. Wt: 514.5 g/mol
InChI Key: IEQIEDJGQAUEQZ-UHFFFAOYSA-N
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Description

Phthalocyanine (H2Pc) is a large, aromatic, macrocyclic, organic compound with the formula (C8H4N2)4H2. It is of theoretical or specialized interest in chemical dyes and photoelectricity . It is composed of four isoindole units linked by a ring of nitrogen atoms . The molecule has a two-dimensional geometry and a ring system consisting of 18 π-electrons . The extensive delocalization of the π-electrons affords the molecule useful properties, lending itself to applications in dyes and pigments .


Synthesis Analysis

Phthalocyanines can be synthesized starting with phthalic anhydride, phthalimide, or phthalonitrile to enable the synthesis of phthalocyanines in a single-step reaction . New phthalonitrile derivatives formed from reactions of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) were considered as the key intermediates for the synthesis of new phthalocyanines .


Molecular Structure Analysis

Phthalocyanine is a macrocyclic compound having an alternating nitrogen atom-carbon atom ring structure . The molecule is able to coordinate hydrogen and metal cations in its center by coordinate bonds with the four isoindole nitrogen atoms . The central atoms can carry additional ligands .


Chemical Reactions Analysis

Applications of phthalocyanines (Pcs) in electrocatalysis—including the oxygen reduction reaction (ORR), the carbon dioxide reduction reaction (CO2RR), the oxygen evolution reaction (OER), and the hydrogen evolution reaction (HER)—have attracted considerable attention recently .


Physical And Chemical Properties Analysis

Phthalocyanine and derived metal complexes (MPc) tend to aggregate and, thus, have low solubility in common solvents . Benzene at 40 °C dissolves less than a milligram of H2Pc or CuPc per litre . Many phthalocyanine compounds are, thermally, very stable and do not melt but can be sublimed .

Scientific Research Applications

Nanotechnology and Material Science

Phthalocyanines Old Dyes, New Materials. Putting Color in Nanotechnology.

Phthalocyanines serve as essential building blocks for nanoscale materials. Their delocalized pi-electronic structures bestow them with exceptional physical properties, making them ideal for various technological applications, including nanotechnology. Their use spans from fabricating materials with specific electronic and optical properties to applications in photovoltaics and sensors (G. de la Torre, C. G. Claessens, T. Torres, 2007).

Photodynamic Therapy

Phthalocyanines as Medicinal Photosensitizers Developments in the Last Five Years.

Phthalocyanines are widely recognized for their application as photosensitizers in photodynamic therapy (PDT), a treatment modality for cancer and other diseases. Their high extinction coefficients, tunable photophysical and photochemical properties, and strong absorption wavelengths make them highly effective in this role. Recent advancements have focused on enhancing their medicinal applications through molecular modifications (Xingshu Li et al., 2017).

Fluorescent Probes and Photosensitizers

Stimuli Responsive Phthalocyanine-based Fluorescent Probes and Photosensitizers. In biomedicine, phthalocyanines are utilized as selective fluorescent probes for bioanalysis and bioimaging. They are also effective photosensitizers for photodynamic therapy. Modifications to phthalocyanines, adding control units that modulate their photoactivities, have significantly improved their selectivity and efficiency for these applications (R. C. Wong, P. Lo, D. Ng, 2017).

Solar Energy Conversion

Phthalocyanines for Dye-sensitized Solar Cells. Phthalocyanines are pivotal in the development of dye-sensitized solar cells (DSSCs), owing to their robustness, color intensity, and stability against chemical, thermal, and light-induced degradation. Their synthetic versatility allows for engineered modifications to optimize their performance in photovoltaic applications, highlighting their role in sustainable energy solutions (M. Urbani et al., 2019).

Optoelectronics

Recent Progress in Phthalocyanine Optoelectronic Materials. Phthalocyanine compounds are at the forefront of research in optoelectronic materials due to their superior optical and electrical response properties. They have been extensively studied for use in various fields, including photovoltaics, semiconductors, liquid crystals, photoconductors, and electroluminescent materials. The relationship between their performance and molecular structure or crystalline form is crucial for advancing optoelectronic device technology (Zhanqiang Li et al., 2013).

Safety And Hazards

Phthalocyanine should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Silicon phthalocyanines (SiPcs) possess two additional axial bonds which reduce aggregation in solution and can be synthetically tailored, thereby creating further scope for modulation of optical, chemical and electronic properties . They have great potential for application in photouncaging techniques, photothermal and photoimmunotherapy, photovoltaics, optoelectronics and photocatalysis .

properties

IUPAC Name

2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene
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InChI

InChI=1S/C32H18N8/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25/h1-16H,(H2,33,34,35,36,37,38,39,40)
Source PubChem
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InChI Key

IEQIEDJGQAUEQZ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C(N5)N=C7C8=CC=CC=C8C(=N7)N=C2N3)C9=CC=CC=C94
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Molecular Formula

C32H18N8
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Related CAS

27290-25-1
Record name 29H,31H-Phthalocyanine, homopolymer
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DSSTOX Substance ID

DTXSID9025906
Record name 29H,31H-Phthalocyanine
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Molecular Weight

514.5 g/mol
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Physical Description

Other Solid, Metal-free phthalocyanine: Blue-green color; [Hawley] Black, dark blue, or purple odorless crystalline solid; [MSDSonline]
Record name 29H,31H-Phthalocyanine
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Product Name

Phthalocyanine

CAS RN

574-93-6
Record name Phthalocyanine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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